molecular formula C15H14O3 B6395937 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95% CAS No. 1261937-70-5

2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%

Cat. No. B6395937
CAS RN: 1261937-70-5
M. Wt: 242.27 g/mol
InChI Key: CGCJYMSJDSDSJZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, is an organic compound belonging to the class of phenylbenzoic acids. It is a white crystalline solid with a molecular weight of 212.24 g/mol and a melting point of 324-326°C. It is soluble in methanol and ethanol, and slightly soluble in water. 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, is used in various scientific research applications, such as the study of biochemical and physiological effects. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and other organic compounds.

Mechanism of Action

2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, is thought to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation and pain. By inhibiting COX, 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. In addition, 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, in laboratory experiments include its high purity and its availability in a variety of concentrations. Its low solubility in water also makes it easy to work with in aqueous solutions. The main limitation of using 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, in laboratory experiments is its high melting point, which makes it difficult to handle in solid form.

Future Directions

Future research on 2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, could focus on its potential applications in the treatment of inflammatory diseases. In addition, further research could be conducted to investigate its potential as an anti-cancer agent. Other potential areas of research include its effects on metabolic processes and its potential as a neuroprotective agent. Additionally, further research could be conducted to explore its potential as an antioxidant.

Synthesis Methods

2-Methoxy-3-(2-methylphenyl)benzoic acid, 95%, can be synthesized by the Friedel-Crafts acylation of 2-methylphenol with chloroacetic acid. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The reaction mixture is heated to 80-90°C for 1-2 hours. The reaction is then cooled to room temperature and the product is isolated by filtration.

properties

IUPAC Name

2-methoxy-3-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-3-4-7-11(10)12-8-5-9-13(15(16)17)14(12)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCJYMSJDSDSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688590
Record name 2-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-70-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2-methoxy-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261937-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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